2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]-
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Overview
Description
2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes an indole core with a 2-methylphenyl imino group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- typically involves the reaction of 2H-indol-2-one with an appropriate aniline derivative under specific conditions. One common method includes the use of a condensation reaction where the indole derivative is reacted with 2-methylaniline in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases such as depression, anxiety, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways and exerting its effects on mood and cognition.
Comparison with Similar Compounds
Similar Compounds
- 2-Indolinone
- Oxindole
- 2-Oxoindoline
Comparison
Compared to similar compounds, 2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- is unique due to the presence of the 2-methylphenyl imino group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
33829-04-8 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(2-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O/c1-10-6-2-4-8-12(10)16-14-11-7-3-5-9-13(11)17-15(14)18/h2-9H,1H3,(H,16,17,18) |
InChI Key |
WEYMDCYCTNHOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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